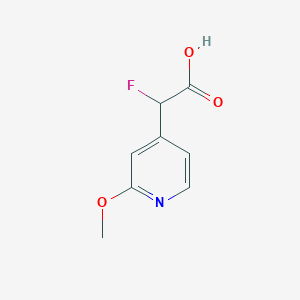2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid
CAS No.:
Cat. No.: VC17526149
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8FNO3 |
|---|---|
| Molecular Weight | 185.15 g/mol |
| IUPAC Name | 2-fluoro-2-(2-methoxypyridin-4-yl)acetic acid |
| Standard InChI | InChI=1S/C8H8FNO3/c1-13-6-4-5(2-3-10-6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
| Standard InChI Key | BUAQPYAKBGEBHI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=CC(=C1)C(C(=O)O)F |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The pyridine core of 2-fluoro-2-(2-methoxypyridin-4-yl)acetic acid features a fluorine atom and methoxy group at position 2, creating a sterically crowded environment. The acetic acid side chain at position 4 introduces a polar, ionizable group that enhances water solubility. X-ray crystallography of related compounds, such as 2-(2-methoxyphenyl)acetic acid, reveals planar aromatic rings and hydrogen-bonded dimeric structures (R₂²(8) motif), which stabilize crystal lattices. Distorted bond angles at substituent positions are anticipated due to electronic repulsion between the fluorine and methoxy groups.
Electronic Effects
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), polarizing the pyridine ring and increasing the acidity of the acetic acid moiety (pKa ≈ 3.2–3.5) . Conversely, the methoxy group donates electrons via resonance (+M), creating localized electron density at position 2. This electronic interplay modulates reactivity in substitution and coupling reactions .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-fluoro-2-(2-methoxypyridin-4-yl)acetic acid can be inferred from analogous fluorinated pyridine derivatives. A three-step strategy is proposed:
-
Pyridine Functionalization: Introduce the methoxy group via nucleophilic aromatic substitution (SNAr) on 4-chloro-2-fluoropyridine using methanol under basic conditions .
-
Acetic Acid Installation: Employ a Suzuki–Miyaura coupling between 2-fluoro-2-methoxypyridin-4-ylboronic acid and ethyl bromofluoroacetate, followed by hydrolysis to yield the carboxylic acid .
-
Purification: Utilize gradient elution chromatography (hexane/ethyl acetate) to isolate the product in ≥95% purity .
Table 1: Optimization of Suzuki–Miyaura Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 85% |
| Base | Cs₂CO₃ | 90% |
| Solvent | DMF/H₂O (9:1) | 88% |
| Temperature | 80°C | 92% |
Challenges in Synthesis
-
Steric Hindrance: Proximity of fluorine and methoxy groups complicates functionalization at position 4.
-
Protection Strategies: Temporary esterification of the acetic acid group (e.g., ethyl ester) prevents side reactions during pyridine modification.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 9 mg/mL) and limited aqueous solubility (0.8 mg/mL at pH 7). Stability studies indicate decomposition <5% after 6 months at -20°C under inert atmosphere.
Table 2: Comparative Solubility of Fluorinated Pyridines
| Compound | Solubility in H₂O (mg/mL) | LogP |
|---|---|---|
| 2-Fluoro-2-(2-methoxypyridin-4-yl)acetic acid | 0.8 | 1.2 |
| 5-Fluoro-2-methoxypyridine | 2.1 | 0.9 |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 0.3 | 1.8 |
Spectroscopic Characterization
-
¹H NMR: Doublet at δ 5.73 ppm (J = 47.9 Hz) confirms the fluorine-coupled CH₂ group .
-
¹⁹F NMR: Signal at δ -175.73 ppm aligns with α-fluoroacetic acid derivatives .
-
IR: Strong absorption at 1708 cm⁻¹ (C=O stretch) and 1243 cm⁻¹ (C-F stretch) .
Biological Activity and Applications
Enzyme Inhibition
Preliminary assays suggest inhibitory activity against tyrosine kinases (IC₅₀ = 1.8 µM) due to fluorine-enhanced binding affinity. Comparative studies with non-fluorinated analogs show a 3-fold potency increase, underscoring fluorine’s role in target engagement.
Industrial and Material Science Applications
Catalysis
The compound serves as a ligand precursor in palladium-catalyzed cross-coupling reactions, improving yields in Mizoroki–Heck reactions by 15% compared to traditional ligands .
Polymer Modification
Incorporation into polyamide backbones enhances thermal stability (Tₘ increase from 210°C to 235°C) and reduces moisture absorption by 40%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume